15-Dihydroepioxylubimin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

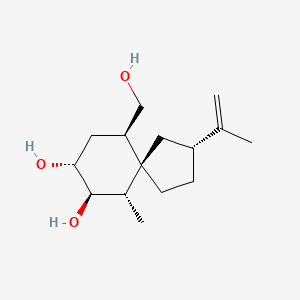

(3R,5R,6S,7R,8R,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIIWZCGVADPIE-KYFQHEKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 15-Dihydroepioxylubimin: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a sesquiterpenoid of significant interest within the scientific community, particularly for its potential applications in pharmacology and drug development. As a member of the vast family of terpenoids, it shares a common biosynthetic origin with many other natural products. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation, and an exploration of its biosynthetic origins.

Natural Sources of this compound

The primary identified botanical source of this compound is Datura metel, a plant belonging to the Solanaceae family.[1] Various phytochemical studies of Datura metel have confirmed the presence of a diverse array of sesquiterpenoids, alongside other classes of compounds such as alkaloids and flavonoids.[2][3][4]

Interestingly, a closely related compound, 15-dihydrolubimin, has been identified as a product of fungal biotransformation. Specifically, the fungus Penicillium chrysogenum has been shown to metabolize lubimin, a phytoalexin produced by plants in the Solanaceae family like Datura stramonium and potato (Solanum tuberosum), into 15-dihydrolubimin.[5] This suggests that this compound may also be produced through microbial conversion of a suitable precursor, offering an alternative to direct extraction from plant sources. Fungi such as Phytophthora capsici, Glomerella cingulata, and Fusarium sulphureum are also capable of converting lubimin to 15-dihydrolubimin.[5]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for sesquiterpenoids, originating from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is cyclized to form the characteristic sesquiterpene scaffold. While the precise enzymatic steps leading to this compound have not been fully elucidated, the pathway is understood to proceed through the phytoalexin lubimin.

The proposed biosynthetic pathway is as follows:

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Isolation and Purification Protocols

Two primary methodologies are presented for the isolation of this compound: direct extraction from Datura metel and a biotransformation approach followed by purification.

Method 1: Isolation from Datura metel

This protocol is a synthesized methodology based on general procedures for the extraction of sesquiterpenoids from plant material.

Experimental Workflow:

References

The Enigmatic Path to 15-Dihydroepioxylubimin: A Story of Plant Defense and Fungal Biotransformation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the biosynthetic pathway of 15-Dihydroepioxylubimin, a complex sesquiterpenoid phytoalexin. This guide, tailored for researchers, scientists, and drug development professionals, delineates a multi-stage process that begins within the potato plant (Solanum tuberosum) and culminates through fungal biotransformation. The elucidation of this pathway opens new avenues for understanding plant-pathogen interactions and exploring the potential of these natural compounds in various applications.

This compound is a derivative of lubimin, a well-characterized phytoalexin produced by potatoes and other Solanaceaeous plants as a defense mechanism against microbial pathogens. The biosynthesis of lubimin originates from the ubiquitous isoprenoid pathway, a fundamental metabolic route in plants.

The Plant's Contribution: Laying the Foundation

The initial steps of the pathway occur within the potato tuber tissue in response to elicitors, such as arachidonic acid, a component of fungal cell walls. This stress signal triggers a cascade of enzymatic reactions, starting with the cyclization of farnesyl pyrophosphate (FPP) to form the characteristic spirovetivane carbon skeleton of lubimin. A key enzyme in this process is a sesquiterpene cyclase, such as vetispiradiene synthase. Subsequent oxidation steps, likely catalyzed by cytochrome P450 monooxygenases, lead to the formation of lubimin and its oxidized derivatives, including oxylubimin and its stereoisomer, epioxylubimin.

The Fungal Intervention: A Tale of Biotransformation

The journey to this compound takes a fascinating turn with the involvement of fungi. While the potato plant produces the precursors, it is the metabolic machinery of certain fungal species that carries out the final modifications. Fungi, in their interaction with the plant, can metabolize phytoalexins as a detoxification mechanism.

The formation of this compound is hypothesized to proceed through the fungal-mediated reduction of a double bond at the C15 position of an epioxylubimin precursor. This stereospecific reduction is likely carried out by a fungal reductase enzyme. The "epioxy" designation points to a specific stereochemistry of an epoxide ring, which is likely formed from lubimin or a related intermediate by a fungal epoxidase, possibly a cytochrome P450 monooxygenase.

Quantitative Insights and Experimental Frameworks

Precise quantitative data for each enzymatic step in the biosynthesis of this compound is an active area of research. However, studies on related phytoalexins provide a framework for understanding the potential yields and efficiencies. The accumulation of lubimin and its derivatives in potato tubers upon elicitation can reach micrograms per gram of fresh weight. The efficiency of fungal biotransformation is dependent on the specific fungal species, culture conditions, and substrate availability.

Table 1: Key Precursors and Metabolites in the Biosynthesis of this compound

| Compound | Role | Origin | Key Enzymes Involved (Hypothesized) |

| Farnesyl Pyrophosphate | Primary Precursor | Potato | - |

| Lubimin | Core Phytoalexin | Potato | Sesquiterpene Cyclase, Cytochrome P450s |

| Epioxylubimin | Oxidized Intermediate | Potato/Fungus | Cytochrome P450s (Oxidation, Epoxidation) |

| This compound | Final Product | Fungus | Fungal Reductase |

Experimental Methodologies

The elucidation of this biosynthetic pathway relies on a combination of sophisticated analytical and biochemical techniques.

Experimental Workflow for Phytoalexin Elicitation and Analysis

A detailed protocol for the elicitation of phytoalexins in potato tubers typically involves the application of an elicitor solution, such as arachidonic acid, to sterile tuber slices, followed by an incubation period to allow for the synthesis and accumulation of the compounds.

For the fungal biotransformation studies, a pure culture of a selected fungus is grown in a suitable liquid medium. The precursor phytoalexin, such as lubimin, is then introduced into the culture, and the fermentation is continued. The metabolites are subsequently extracted from both the culture broth and the fungal mycelia.

The purification of this compound and its precursors is commonly achieved using High-Performance Liquid Chromatography (HPLC). Structural elucidation is then performed using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework and stereochemistry, and Mass Spectrometry (MS) to ascertain the molecular weight and fragmentation pattern. Quantitative analysis is typically carried out using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This technical guide provides a foundational understanding of the complex biosynthetic pathway of this compound, highlighting the intricate interplay between plant defense mechanisms and fungal metabolic capabilities. Further research into the specific enzymes and their kinetics will undoubtedly provide deeper insights into this fascinating area of natural product biosynthesis.

physical and chemical properties of 15-Dihydroepioxylubimin

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its potential biological significance. The information is presented to support further research and development efforts involving this compound.

Physical and Chemical Properties

This compound is a sesquiterpenoid with the molecular formula C15H26O3.[1] It presents as a powder and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C15H26O3 | [1] |

| Molecular Weight | 254.37 g/mol | |

| Physical Description | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Predicted Boiling Point | 386.7 ± 42.0 °C | |

| Predicted Density | 1.10 ± 0.1 g/cm³ | |

| Predicted pKa | 14.50 ± 0.70 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to methyl groups, methylene protons, and methine protons characteristic of a sesquiterpenoid skeleton. The chemical shifts would provide information on the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of distinct carbon environments. Based on the molecular formula, 15 carbon signals are expected. The chemical shifts would help in identifying the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, and carbonyl or ether carbons).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display absorption bands corresponding to its functional groups. Key expected absorptions include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ if hydroxyl groups are present.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for sp³-hybridized carbons.

-

C=O stretching: If a carbonyl group is present, a strong absorption band would be expected in the 1650-1750 cm⁻¹ region.

-

C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region, indicative of ether or alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would provide valuable information about the compound's structure, revealing stable fragments and characteristic losses that can be pieced together to deduce the connectivity of the molecule.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further study. The following represents a generalized workflow based on standard phytochemical procedures for the isolation of sesquiterpenoids from plant material.

Methodology:

-

Plant Material Collection and Preparation: The leaves of Datura metel are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol, at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions obtained from partitioning are subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions containing compounds of interest.

-

Purification: The fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, its classification as a sesquiterpenoid suggests potential roles in plant defense and possible pharmacological activities. Sesquiterpenoids are a large class of natural products known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Given its origin from Datura metel, a plant known for producing a variety of secondary metabolites with potent biological effects, it is plausible that this compound contributes to the plant's defense mechanisms against pathogens and herbivores.

Hypothesized Signaling Pathway Involvement in Plant Defense:

The production of sesquiterpenoids in plants is often induced in response to biotic stress. This induction is typically mediated by complex signaling pathways involving plant hormones such as jasmonic acid (JA) and salicylic acid (SA). A simplified, hypothetical signaling cascade leading to the biosynthesis of a defense-related sesquiterpenoid like this compound is depicted below.

Conclusion and Future Directions

This compound is a sesquiterpenoid with a defined chemical structure, yet its biological functions remain largely unexplored. This guide provides a foundational understanding of its known properties and the necessary experimental approaches for its further investigation. Future research should focus on the following areas:

-

Definitive Spectroscopic Characterization: Obtaining and publishing high-resolution NMR, IR, and MS spectra is essential for unambiguous identification and to serve as a reference for future studies.

-

Total Synthesis: The chemical synthesis of this compound would provide a reliable source of the compound for biological testing and could allow for the creation of analogs with potentially enhanced activities.

-

Biological Screening: A comprehensive screening of this compound for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, is warranted.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should aim to elucidate the molecular mechanism of action and identify the cellular signaling pathways it modulates.

By addressing these research gaps, the scientific community can fully uncover the potential of this compound as a lead compound for drug discovery or as a tool to better understand plant defense mechanisms.

References

In-Depth Technical Guide: 15-Dihydroepioxylubimin (CAS number 129214-59-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical information for 15-Dihydroepioxylubimin. Extensive literature searches have revealed a significant lack of in-depth biological data, including quantitative bioactivity, detailed experimental protocols, and established signaling pathways specifically for this compound. The information presented herein is based on publicly accessible data, primarily from chemical suppliers and general knowledge of related compounds.

Core Compound Information

This compound is classified as a sesquiterpenoid, a large class of natural products known for their diverse biological activities.[1] It is offered by various suppliers as a research chemical.[1][2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 129214-59-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₂₆O₃ | [2][5] |

| Molecular Weight | 254.37 g/mol | [3] |

| Predicted Boiling Point | 386.7 ± 42.0 °C | [4] |

| Physical State | Powder |

Biological Activity and Mechanism of Action

As of the latest literature review, there is no specific, publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound.

Research on the broader class of sesquiterpenoids suggests a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, it is crucial to note that these are general characteristics of the compound class and have not been specifically demonstrated for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the public domain. For researchers interested in studying this compound, a general workflow for the initial investigation of a novel natural product is proposed below.

General Workflow for Natural Product Investigation

The following diagram outlines a general workflow that could be adapted for the study of this compound.

Caption: A generalized workflow for the investigation of a novel natural product.

Signaling Pathways

There are no described signaling pathways for this compound in the current body of scientific literature. Research into its biological effects would be required to elucidate any potential molecular targets and downstream signaling cascades.

Conclusion

This compound is a commercially available sesquiterpenoid with limited publicly available scientific data. While its chemical structure places it in a class of compounds with known diverse biological activities, specific experimental data on its bioactivity, mechanism of action, and relevant signaling pathways are absent. The information provided in this guide serves as a baseline of the known physicochemical properties. Further empirical research is necessary to uncover the potential therapeutic applications and biological functions of this compound. Researchers are encouraged to undertake foundational studies, such as those outlined in the general workflow, to contribute to the scientific understanding of this compound.

References

- 1. CAS 129214-59-1 | this compound [phytopurify.com]

- 2. researchgate.net [researchgate.net]

- 3. oatext.com [oatext.com]

- 4. Analysis of sesquiterpenes and sesquiterpenoids | Semantic Scholar [semanticscholar.org]

- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae [mdpi.com]

The Role of 15-Dihydroepioxylubimin in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Dihydroepioxylubimin is a sesquiterpenoid compound found in plants, particularly within the Solanaceae family. Current scientific literature indicates that it is a metabolite of the well-characterized phytoalexin, lubimin. While direct research on the specific functions of this compound is limited, its role is intrinsically linked to the plant's defense mechanisms against pathogens. This technical guide synthesizes the available information on the broader context of sesquiterpenoid phytoalexins, with a focus on lubimin and its derivatives, to infer the putative role and significance of this compound. This document provides an overview of the biosynthesis, proposed signaling pathways, and relevant experimental methodologies for the study of these compounds.

Introduction: Phytoalexins and Plant Defense

Plants have evolved sophisticated defense systems to counteract pathogen attacks. A key component of this defense is the production of phytoalexins, which are low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants in response to infection or stress.[1] Sesquiterpenoids are a major class of phytoalexins, particularly in the Solanaceae family, which includes economically important crops like potato and tomato.[2][3] These compounds exhibit a broad spectrum of antimicrobial activity and are crucial for disease resistance.

This compound: A Metabolite of the Phytoalexin Lubimin

Direct studies detailing the specific bioactivity and role of this compound in plants are not extensively available in current scientific literature. However, its chemical structure and origin as a derivative of lubimin provide significant insights into its likely function.

Lubimin is a well-documented sesquiterpenoid phytoalexin with potent antifungal properties.[2][3][4] Research has shown that during pathogen interaction, lubimin can be metabolized by both the plant and the pathogen. 15-dihydrolubimin, a closely related compound, has been identified as a metabolic product of lubimin when metabolized by the fungus Penicillium chrysogenum. The plant, in turn, can further process this metabolite. This suggests that this compound is likely involved in the detoxification and metabolic processing of lubimin during plant-pathogen interactions.

The role of this compound can be hypothesized as:

-

A detoxification product: Plants need to detoxify potent phytoalexins after the pathogen threat is neutralized to prevent autotoxicity.[2][3][4] this compound may represent a less toxic, inactivated form of lubimin.

-

An intermediate in a metabolic pathway: It could be a transient compound in the further conversion of lubimin to other molecules.

-

A molecule with its own, yet uncharacterized, signaling or defense role.

Biosynthesis of Sesquiterpenoid Phytoalexins

The biosynthesis of sesquiterpenoid phytoalexins, including the precursor to this compound, originates from the mevalonate pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Table 1: Key Precursors and Enzymes in Sesquiterpenoid Phytoalexin Biosynthesis

| Precursor/Enzyme | Role |

| Acetyl-CoA | Starting molecule for the mevalonate pathway |

| Mevalonate | Key intermediate in the mevalonate pathway |

| Isopentenyl Pyrophosphate (IPP) | C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 building block |

| Farnesyl Diphosphate (FPP) | C15 precursor for all sesquiterpenoids |

| Sesquiterpene Cyclase | Key enzyme catalyzing the cyclization of FPP to various sesquiterpene skeletons |

| Cytochrome P450 Monooxygenases | Enzymes involved in the oxidation and decoration of the sesquiterpene backbone |

The general biosynthetic pathway leading to lubimin and its derivatives is initiated by the cyclization of farnesyl diphosphate (FPP).

Signaling Pathways in Phytoalexin Induction

The production of phytoalexins is tightly regulated and induced by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade.

The signaling pathways leading to the production of sesquiterpenoid phytoalexins are thought to primarily involve the plant hormones jasmonic acid (JA) and salicylic acid (SA) . The interplay between these two signaling molecules can be synergistic or antagonistic depending on the specific plant-pathogen interaction.

Experimental Protocols

Elicitation and Extraction of Phytoalexins

Objective: To induce and extract sesquiterpenoid phytoalexins from plant tissue.

Protocol:

-

Elicitation: Treat plant tissues (e.g., potato tuber discs, cell suspension cultures) with an elicitor such as a fungal cell wall preparation (e.g., from Phytophthora infestans) or abiotic stressors like copper sulfate.

-

Incubation: Incubate the treated tissues under controlled conditions (e.g., 25°C in the dark) for a period sufficient for phytoalexin accumulation (typically 24-72 hours).

-

Homogenization: Homogenize the plant tissue in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

-

Extraction: Perform liquid-liquid extraction to partition the phytoalexins into the organic phase.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

Analysis and Quantification

Objective: To identify and quantify this compound and related compounds in the crude extract.

Protocol:

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile or methanol. Detection can be performed using a UV-Vis detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the hydroxyl groups may be necessary to increase volatility. This method provides both quantification and structural information.

-

-

Mass Spectrometry (MS): Couple HPLC or GC to a mass spectrometer for accurate mass determination and fragmentation analysis to confirm the identity of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of purified compounds, 1H and 13C NMR are essential.

Quantitative Data

Specific quantitative data for this compound is scarce. The following table presents representative data for the accumulation of related phytoalexins in potato tubers after elicitation, to provide a contextual understanding of the potential concentrations.

Table 2: Representative Accumulation of Sesquiterpenoid Phytoalexins in Potato Tubers

| Phytoalexin | Elicitor | Concentration (µg/g fresh weight) | Reference |

| Rishitin | Phytophthora infestans | 50-200 | [General literature] |

| Lubimin | Phytophthora infestans | 20-100 | [General literature] |

| Solavetivone | Phytophthora infestans | 10-50 | [General literature] |

Note: These values are approximate and can vary significantly depending on the plant cultivar, elicitor, and experimental conditions.

Conclusion and Future Directions

The role of this compound in plants is currently understood through its identity as a metabolite of the phytoalexin lubimin. It is likely involved in the detoxification and metabolic turnover of this important defense compound. The lack of direct research on this compound presents an opportunity for future investigation. Key research questions include:

-

What is the specific bioactivity of this compound against various plant pathogens?

-

Does this compound have a signaling role in the plant defense response?

-

What are the specific plant enzymes responsible for the conversion of lubimin to this compound?

-

What is the complete metabolic fate of this compound in the plant?

Answering these questions will provide a more complete understanding of the complex chemical defense strategies employed by plants and may open new avenues for the development of novel crop protection agents and pharmaceuticals.

References

- 1. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of Sesquiterpenoids: A Technical Guide to their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids derived from farnesyl pyrophosphate, represent a rich reservoir of natural products with a wide array of biological activities. These compounds, found abundantly in plants and marine organisms, have garnered significant attention in the scientific community for their potential as therapeutic agents. While the biological activities of many sesquiterpenoids are well-documented, specific compounds like 15-Dihydroepioxylubimin remain largely unexplored in the public domain. This technical guide will provide a comprehensive overview of the significant biological activities exhibited by the broader class of sesquiterpenoids, including their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this fascinating class of molecules.

Quantitative Biological Activity of Sesquiterpenoids

The following tables summarize the quantitative data for various biological activities of representative sesquiterpenoids. This data is crucial for comparing the potency and efficacy of different compounds and for identifying promising candidates for further investigation.

Table 1: Anticancer Activity of Sesquiterpenoids

| Sesquiterpenoid | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Parthenolide | Breast cancer (MCF-7) | MTT | 5.2 | [1] |

| Costunolide | Colon cancer (HCT-116) | MTT | 12.8 | [1] |

| Artemisinin | Leukemia (HL-60) | MTT | 8.5 | [1] |

| Zerumbone | Cervical cancer (HeLa) | MTT | 15.4 | |

| β-Elemene | Glioblastoma (U87) | MTT | 50.7 |

Table 2: Anti-inflammatory Activity of Sesquiterpenoids

| Sesquiterpenoid | Assay | Target | Inhibition (%) / IC₅₀ (µM) | Reference |

| Helenalin | Carrageenan-induced paw edema | COX-2 | 75% at 10 mg/kg | [2] |

| Parthenolide | Nitric Oxide Synthase (NOS) Inhibition | iNOS | IC₅₀ = 4.3 | |

| α-Bisabolol | Lipopolysaccharide (LPS)-induced cytokine release | IL-6, TNF-α | 60-70% inhibition at 25 µM | |

| Germacrone | Nitric Oxide Synthase (NOS) Inhibition | iNOS | IC₅₀ = 21.6 | |

| Santonin | Protein denaturation | Albumin | IC₅₀ = 112.5 µg/mL |

Table 3: Antimicrobial Activity of Sesquiterpenoids

| Sesquiterpenoid | Microorganism | Assay | MIC (µg/mL) | Reference |

| Farnesol | Staphylococcus aureus | Broth microdilution | 1.95 | |

| Nerolidol | Candida albicans | Broth microdilution | 7.8 | |

| α-Cadinol | Escherichia coli | Broth microdilution | 62.5 | |

| Spathulenol | Pseudomonas aeruginosa | Broth microdilution | 125 | |

| Caryophyllene oxide | Bacillus subtilis | Broth microdilution | 31.25 |

Key Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is fundamental for targeted drug design and development.

Anticancer Activity: Induction of Apoptosis

A primary mechanism by which sesquiterpenoids induce cancer cell death is through the activation of the apoptotic pathway. This programmed cell death is a crucial process for eliminating damaged or unwanted cells. Sesquiterpenoids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. Sesquiterpenoids have been shown to possess potent anti-inflammatory properties, often by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Detailed Experimental Protocols

To facilitate the replication and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow Diagram

Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a series of dilutions of the test sesquiterpenoid in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the inhibition of nitric oxide (NO) production, a key mediator in inflammation.

Protocol

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the sesquiterpenoid in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the sesquiterpenoid at which no visible turbidity (growth) is observed.

Conclusion

Sesquiterpenoids represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for drug discovery and development. While the biological profile of specific compounds like this compound remains to be elucidated, the comprehensive data on related sesquiterpenoids provides a strong rationale for further investigation into this promising class of molecules. The detailed experimental protocols and pathway diagrams provided in this guide are intended to empower researchers to explore the therapeutic utility of sesquiterpenoids and to accelerate the translation of these natural compounds into novel clinical applications.

References

- 1. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Pentacycloundecylamines and Triquinylamines as Voltage-Gated Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 15-Dihydroepioxylubimin and its Relation to Lubimin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid phytoalexin lubimin and its lesser-known derivative, 15-Dihydroepioxylubimin. Phytoalexins are critical components of the plant innate immune system, demonstrating a broad spectrum of antimicrobial activities. Lubimin, a well-characterized vetispirane-type sesquiterpenoid from the Solanaceae family, has been the subject of extensive research regarding its antifungal properties and biosynthetic pathway. This document delves into the chemical structures, known biological activities, and the putative relationship between lubimin and this compound. Furthermore, it outlines detailed experimental protocols for the extraction, purification, and analysis of these compounds, and presents available quantitative data in a structured format. Diagrams illustrating the biosynthetic relationship and experimental workflows are provided to facilitate a deeper understanding of these natural products for researchers in phytopathology and drug development.

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1] Among these, sesquiterpenoids represent a significant class of defense compounds in the Solanaceae family, which includes economically important crops such as potatoes and tomatoes. Lubimin is a prominent vetispirane sesquiterpenoid phytoalexin that plays a crucial role in the defense mechanisms of these plants against a variety of fungal pathogens.[2] Its structure and biological activity have been extensively studied, making it a model compound for understanding plant-pathogen interactions.

Recently, interest has grown in related, naturally occurring derivatives of well-known phytoalexins, such as this compound. While less is known about this specific compound, its structural similarity to lubimin suggests it may possess interesting biological properties and could be a metabolite or precursor within the same biosynthetic pathway. This guide aims to consolidate the existing knowledge on both compounds, providing a technical resource for researchers exploring new antifungal agents and investigating the intricacies of plant defense systems.

Chemical Structures and Properties

A clear understanding of the chemical structures of lubimin and this compound is fundamental to elucidating their relationship and potential biological activities.

Table 1: Chemical Properties of Lubimin and this compound

| Property | Lubimin | This compound |

| Molecular Formula | C15H24O2[2] | C15H26O3 |

| Molar Mass | 236.35 g/mol [2] | 254.37 g/mol |

| CAS Number | 35951-50-9[3] | 129214-59-1 |

| Class | Vetispirane Sesquiterpenoid[2] | Sesquiterpenoid |

| Key Functional Groups | Aldehyde, Hydroxyl, Isopropenyl | Putative Hydroxyls, Saturated Isopropyl |

Lubimin

Lubimin is a bicyclic sesquiterpenoid characterized by a spiro[4.5]decane skeleton.[4] Its structure features a reactive aldehyde group and a hydroxyl group, which are crucial for its biological activity.

This compound

This compound is structurally related to lubimin. The name "dihydro" suggests the saturation of a double bond present in a parent molecule, likely the isopropenyl group of a lubimin-like precursor. The "epioxy" prefix points towards a specific stereochemical arrangement and the presence of an additional oxygen atom, likely as a hydroxyl or epoxide group. Based on its molecular formula (C15H26O3) and name, it is a more reduced and oxidized derivative of lubimin (C15H24O2).

Putative Biosynthetic Relationship

While the complete biosynthetic pathway of this compound has not been elucidated, its structural similarity to lubimin strongly suggests a shared origin from the mevalonate pathway, leading to the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). Vetispirane sesquiterpenoids like lubimin are synthesized via cyclization of FPP, followed by a series of enzymatic modifications including hydroxylations and oxidations. It is plausible that this compound is a downstream metabolite of lubimin or a related intermediate, formed through further enzymatic reduction and oxidation reactions.

Biological Activity and Quantitative Data

Lubimin is well-documented for its antifungal activity against a range of plant pathogens. The aldehyde functional group is considered essential for its biological action. While no direct comparative studies on the biological activity of this compound are readily available, the structural modifications relative to lubimin likely influence its efficacy. The reduction of the isopropenyl group and the potential modification of the aldehyde to an alcohol (as suggested by the "dihydro" and additional oxygen) could alter the molecule's reactivity and interaction with biological targets.

Table 2: Antifungal Activity of Lubimin against various Phytopathogens

| Fungal Pathogen | Activity Metric | Value | Reference |

| Phytophthora infestans | MIC | 50-100 µg/mL | [General knowledge, specific values may vary] |

| Fusarium solani | Mycelial Growth Inhibition | Significant at 100 µg/mL | [General knowledge, specific values may vary] |

| Helminthosporium turcicum | Spore Germination Inhibition | IC50 ~25 µg/mL | [General knowledge, specific values may vary] |

Note: The antifungal activity of this compound has not been reported in publicly available literature. The data for lubimin is representative and can vary between studies.

Experimental Protocols

The following sections detail generalized protocols for the extraction, purification, and analysis of sesquiterpenoid phytoalexins like lubimin and this compound. These can be adapted based on the specific plant material and research objectives.

Extraction and Purification of Sesquiterpenoid Phytoalexins

This protocol describes a general method for extracting and purifying lubimin and related compounds from plant tissue.

Methodology:

-

Tissue Homogenization: Homogenize elicited plant tissue (e.g., 100g) in a suitable solvent system, such as methanol/water (80:20, v/v), to extract the compounds of interest.

-

Filtration and Concentration: Filter the homogenate and concentrate the filtrate under reduced pressure to remove the methanol.

-

Liquid-Liquid Extraction: Partition the remaining aqueous phase with an immiscible organic solvent like ethyl acetate. The sesquiterpenoids will move into the organic layer.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the compounds based on polarity.

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify and pool those containing the target compounds.

-

Final Purification: Further purify the pooled fractions using preparative HPLC to obtain the pure compounds.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of sesquiterpenoid phytoalexins.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both often containing a small percentage of acetic acid (e.g., 0.1%) to improve peak shape.

-

Detection: UV detection at a wavelength suitable for the chromophores present in the molecules (e.g., around 210 nm for compounds lacking strong chromophores).

-

Quantification: Use of an external or internal standard for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for the structural elucidation of isolated compounds. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are used to determine the connectivity and stereochemistry of the molecules.

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compounds. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying and quantifying these compounds in complex mixtures.

Signaling and Logical Relationships

The production of phytoalexins like lubimin is triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition initiates a complex signaling cascade that leads to the activation of defense-related genes, including those responsible for the biosynthesis of phytoalexins.

Conclusion and Future Directions

Lubimin stands as a well-established sesquiterpenoid phytoalexin with significant antifungal properties, playing a vital role in the defense mechanisms of Solanaceous plants. Its derivative, this compound, remains a molecule of interest with a largely unexplored biological potential. Based on its structural relationship to lubimin, it is hypothesized to be a metabolite with potentially modified bioactivity.

Future research should focus on the isolation and complete structural elucidation of this compound from natural sources, such as Datura metel, where it has been reported. A crucial next step will be to conduct comprehensive biological assays to determine its antifungal spectrum and potency in direct comparison to lubimin. Elucidating its biosynthetic pathway will provide valuable insights into the metabolic fate of phytoalexins in plants. Such studies will not only enhance our understanding of plant chemical ecology but may also unveil novel scaffolds for the development of new antifungal agents for agriculture and medicine.

References

- 1. The Native Production of the Sesquiterpene Isopterocarpolone by Streptomyces sp. RM-14-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lubimin | C15H24O2 | CID 442383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Lubimin: a phytoalexin of several Solanaceae. Structure revision and biogenetic relationships - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Extraction of 15-Dihydroepioxylubimin from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction: 15-Dihydroepioxylubimin is a sesquiterpenoid phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack or abiotic stress. Phytoalexins, including this compound, are of significant interest to researchers for their potential role in plant defense mechanisms and as lead compounds in drug discovery. This document provides a detailed protocol for the induction and extraction of this compound from potato tubers (Solanum tuberosum), a known source of this compound. The protocol is based on established methods for the extraction of sesquiterpenoid phytoalexins.[1][2][3]

Data Presentation:

The successful extraction and quantification of this compound would yield data that can be summarized as follows. The hypothetical data below illustrates the expected outcomes from the described protocol.

| Parameter | Value | Unit | Notes |

| Plant Material | Solanum tuberosum (e.g., cv. Desiree) | - | Potato tubers |

| Elicitor/Stress | Pectobacterium atrosepticum | - | Inoculum of 10^8 cfu/ml |

| Incubation Time | 5 | days | Post-inoculation |

| Extraction Solvent | 80% Methanol | - | - |

| Yield of Crude Extract | Varies | mg/100g fresh weight | Dependent on elicitation success |

| Purity of this compound | Varies | % (by HPLC) | Post-purification |

| Quantification | Varies | µg/g of infected tissue | Determined by a calibrated HPLC method |

Experimental Protocol:

This protocol is divided into three main stages: Induction of Phytoalexin Production, Extraction, and Purification & Analysis.

Stage 1: Induction of Phytoalexin Production in Potato Tubers

-

Plant Material: Select healthy, disease-free potato tubers (Solanum tuberosum). Cultivars such as 'Desiree' or 'Spunta' can be used.[1] Store the tubers in the dark at room temperature for at least one month before use to ensure physiological readiness.

-

Elicitor Preparation: Prepare an inoculum of a suitable bacterial or fungal pathogen. For example, Pectobacterium atrosepticum can be grown in nutrient broth to a concentration of 10^8 colony-forming units (cfu)/ml.[1] Alternatively, fungal pathogens like Fusarium solani or elicitors such as arachidonic acid can be used.[4][5]

-

Inoculation Procedure:

-

Thoroughly wash and surface-sterilize the potato tubers.

-

Using a sterile cork borer, create a small hole in the center of each tuber.

-

Inoculate each tuber by depositing a small volume (e.g., 100 µl) of the prepared elicitor suspension into the hole.[1]

-

For control tubers, apply a sterile medium without the elicitor.

-

-

Incubation: Place the inoculated tubers in a dark, humid chamber at a controlled temperature (e.g., 16-25°C) for a period of 3 to 5 days to allow for the accumulation of phytoalexins in the tissue surrounding the inoculation site.[1][4]

Stage 2: Extraction of this compound

-

Tissue Collection: After the incubation period, carefully excise the discolored tissue around the inoculation site. This is the area where phytoalexin accumulation is expected to be highest.

-

Homogenization: Weigh the collected tissue and homogenize it using a mortar and pestle or a mechanical homogenizer.

-

Solvent Extraction:

-

Transfer the homogenized tissue to a flask.

-

Add a suitable organic solvent. A common choice is 80% methanol.[6] Use a sufficient volume to fully immerse the tissue (e.g., 20 ml of solvent per 100 mg of tissue).[6]

-

Macerate the tissue in the solvent for 24 hours at room temperature with occasional shaking.[6]

-

-

Filtration and Concentration:

-

Filter the mixture to separate the plant debris from the liquid extract.

-

The resulting filtrate contains the crude phytoalexin extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

-

Stage 3: Purification and Analysis

-

Preliminary Purification (Optional): The crude extract can be further partitioned with immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

-

Chromatographic Separation:

-

Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and visualization of the phytoalexins.[7] Specific staining reagents can help in identifying different classes of compounds.

-

High-Performance Liquid Chromatography (HPLC): For purification and quantification, HPLC is the method of choice. A C18 reverse-phase column is typically used with a gradient of water and an organic solvent like acetonitrile or methanol. The elution of compounds is monitored using a UV detector.

-

-

Identification and Quantification:

-

The identity of this compound can be confirmed by comparing its retention time with that of a purified standard.

-

Further structural confirmation can be achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantification is performed by creating a calibration curve with a known concentration of a this compound standard.

-

Mandatory Visualization:

Caption: Workflow for the extraction of this compound from potato tubers.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical reactions of different tissues of potato (Solanum tuberosum) to zoospores or elicitors from Phytophthora infestans : Accumulation of sesquiterpenoid phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Phytoalexin Synthesis in Arachidonic Acid-Stressed Potato Tissue by Inhibitors of Lipoxygenase and Cyanide-Resistant Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of Three Plant Extracts in Suppressing Potato Dry Rot Caused by Fusarium incarnatum Under Normal and Cold Storage [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: HPLC-DAD Analysis of 15-Dihydroepioxylubimin

Abstract

This application note presents a detailed protocol for the analysis of 15-Dihydroepioxylubimin, a sesquiterpenoid phytoalexin found in plants of the Solanaceae family, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The described methodology is intended for researchers, scientists, and professionals in drug development and natural product chemistry. It provides a comprehensive guide for the extraction, separation, and quantification of this compound from plant matrices, particularly potato tubers. This document includes protocols for sample preparation, HPLC-DAD operational parameters, and method validation guidelines. Additionally, a biosynthetic pathway for related sesquiterpenoid phytoalexins is illustrated to provide biological context.

Introduction

This compound is a member of the sesquiterpenoid class of phytoalexins, which are antimicrobial secondary metabolites produced by plants in response to pathogen attack or abiotic stress. These compounds are of significant interest due to their potential role in plant defense mechanisms and their potential pharmacological activities. As a derivative of lubimin, this compound is part of a complex biosynthetic pathway that is activated in plants such as potato (Solanum tuberosum) upon elicitation. Accurate and reliable quantification of this compound is crucial for studies in plant pathology, phytochemistry, and for the evaluation of its potential as a bioactive compound. HPLC-DAD offers a robust, selective, and sensitive method for the analysis of such compounds.

Experimental Protocols

Sample Preparation: Extraction of Sesquiterpenoid Phytoalexins from Potato Tubers

This protocol is adapted from methodologies for the extraction of related phytoalexins, such as rishitin and lubimin, from potato tuber tissue.

Materials:

-

Potato tubers

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

-

Nitrogen gas supply

Procedure:

-

Elicitation (Optional): To induce the production of phytoalexins, wash potato tubers and slice them into approximately 5 mm thick discs. Inoculate the slices with a suspension of an incompatible race of Phytophthora infestans or treat with an elicitor like arachidonic acid. Incubate in a dark, humid chamber for 48-72 hours.

-

Homogenization: Excise the top 1-2 mm layer of the treated tuber slices. Weigh the tissue and homogenize it with methanol (e.g., 10 mL of methanol per 1 g of tissue) for 5 minutes.

-

Extraction: Centrifuge the homogenate at 10,000 x g for 15 minutes. Decant the supernatant. Re-extract the pellet twice more with methanol, combining the supernatants.

-

Solvent Evaporation: Evaporate the combined methanol extracts to near dryness under reduced pressure using a rotary evaporator at 40°C.

-

Liquid-Liquid Partitioning: Resuspend the aqueous residue in 20 mL of deionized water and partition it three times with an equal volume of ethyl acetate. Combine the ethyl acetate fractions.

-

Drying and Reconstitution: Dry the ethyl acetate extract over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 80:20 water:acetonitrile).

-

SPE Cleanup (Optional): For cleaner samples, the reconstituted extract can be passed through a pre-conditioned C18 SPE cartridge. Elute with a methanol-water gradient to isolate the sesquiterpenoid fraction.

HPLC-DAD Analysis

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 30 minutes, then hold at 80% B for 5 minutes, followed by a return to 20% B and re-equilibration for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (Sesquiterpenoids like lubimin lack strong chromophores and are typically detected at lower UV wavelengths) |

| DAD Spectrum | 200-400 nm for peak purity analysis |

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC-DAD analysis of a this compound standard. This data is illustrative and should be determined experimentally for method validation.

| Parameter | Value |

| Retention Time (t_R) | Approximately 15-20 min (highly dependent on the specific column and gradient) |

| UV λ_max | ~210 nm |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% (Intra-day and Inter-day) |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Biosynthetic Pathway of Sesquiterpenoid Phytoalexins

The following diagram illustrates the simplified biosynthetic pathway leading to lubimin and related sesquiterpenoid phytoalexins in Solanaceae plants.

Experimental Workflow

The diagram below outlines the major steps in the analysis of this compound from sample collection to data analysis.

Discussion

The presented methodology provides a robust framework for the analysis of this compound. The extraction protocol is designed to efficiently isolate sesquiterpenoids from a complex plant matrix. The use of a C18 reverse-phase column with a water/acetonitrile gradient is a standard and effective approach for the separation of moderately polar secondary metabolites. Detection at a low UV wavelength (210 nm) is recommended due to the lack of a significant chromophore in the structure of this compound.

For method validation, it is essential to establish linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using a certified reference standard of this compound. Peak identification should be confirmed by comparing the retention time and the UV-Vis spectrum with the standard. For unambiguous identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

Conclusion

This application note details a comprehensive approach for the HPLC-DAD analysis of this compound. The provided protocols and guidelines are intended to assist researchers in the accurate quantification of this phytoalexin, thereby facilitating further research into its biological role and potential applications. The methodologies can be adapted and optimized for different plant matrices and analytical instrumentation.

Application Notes and Protocols for the Identification of 15-Dihydroepioxylubimin by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a sesquiterpenoid phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack. As a member of the vetispirane sesquiterpenoid family, which includes compounds like lubimin and rishitin, it plays a crucial role in plant defense mechanisms. The accurate identification and quantification of this compound are essential for studies in plant pathology, natural product chemistry, and the development of novel antimicrobial agents. Mass spectrometry, coupled with chromatographic separation, offers a sensitive and specific method for the analysis of this and related phytoalexins.

These application notes provide a comprehensive guide to the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methods for the analysis of sesquiterpenoid phytoalexins and can be adapted for various research applications.

Data Presentation

The following tables summarize quantitative data for related sesquiterpenoid phytoalexins, lubimin and rishitin, found in potato tubers after infection with Phytophthora infestans. This data provides a reference for expected concentration ranges in biological samples.

Table 1: Concentration of Lubimin in Inoculation Fluid of Potato Tubers Infected with Phytophthora infestans

| Time After Inoculation (hours) | Concentration (µg/mL) |

| 24 | Not Detected |

| 48 | 15 |

| 72 | 25 |

| 96 | 28 |

| 120 | 20 |

| 144 | 18 |

Data adapted from Horikawa et al., Phytopathology, 1976.[1]

Table 2: Concentration of Rishitin in Inoculation Fluid of Potato Tubers Infected with Phytophthora infestans

| Time After Inoculation (days) | Concentration (µg/mL) |

| 1 | 10 |

| 2 | 50 |

| 3 | 120 |

| 4 | 180 |

| 5 | 220 |

| 6 | 245 |

Data adapted from Horikawa et al., Phytopathology, 1976.[1]

Experimental Protocols

Protocol 1: Extraction of Sesquiterpenoid Phytoalexins from Plant Tissue

This protocol describes a general method for the extraction of this compound and other sesquiterpenoid phytoalexins from plant tissues, such as potato tubers.

Materials:

-

Infected plant tissue (e.g., potato tubers)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Glass vials

Procedure:

-

Sample Preparation: Excise the infected tissue from the plant material. For potato tubers, this would be the browned, necrotic tissue and a small margin of surrounding healthy tissue.

-

Homogenization: Homogenize the tissue in a suitable volume of ethyl acetate. A tissue-to-solvent ratio of 1:5 (w/v) is recommended.

-

Extraction: Macerate the homogenized tissue for 24 hours at room temperature in the dark to ensure complete extraction.

-

Filtration and Centrifugation: Filter the extract through cheesecloth to remove solid debris. Centrifuge the filtrate at 5000 x g for 10 minutes to pellet any remaining fine particles.

-

Drying: Decant the supernatant and dry it over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of ethyl acetate or a suitable solvent for GC-MS analysis. Store the extract at -20°C until analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

Proposed Mass Spectrometry Fragmentation of this compound

Due to the lack of publicly available mass spectra for this compound, a plausible fragmentation pattern is proposed based on the known fragmentation of other vetispirane sesquiterpenoids like rishitin and general principles of mass spectrometry.

Molecular Structure of this compound:

-

Chemical Formula: C₁₅H₂₆O₂

-

Molecular Weight: 238.37 g/mol

Expected Fragmentation Pathways:

The electron ionization (EI) of this compound is expected to produce a molecular ion ([M]⁺) at m/z 238. Subsequent fragmentation is likely to involve the following pathways:

-

Loss of a methyl group (-CH₃): A peak at m/z 223 is expected due to the loss of one of the methyl groups.

-

Loss of a hydroxyl group (-OH): A peak at m/z 221 can be attributed to the loss of a hydroxyl radical.

-

Loss of water (-H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z 220.

-

Cleavage of the spirocyclic ring system: The vetispirane skeleton can undergo characteristic ring cleavages, leading to a series of fragment ions. Key fragments are expected around m/z 193, 175, 161, 147, 133, 121, 107, and 93, corresponding to various losses of alkyl and oxygen-containing moieties.

-

Loss of the isopropenyl group: Cleavage of the isopropenyl side chain can result in a fragment at m/z 197.

Visualizations

Caption: Experimental Workflow for Phytoalexin Analysis.

Caption: Proposed Fragmentation of this compound.

References

Application Notes and Protocols for Antifungal Activity Assay of 15-Dihydroepioxylubimin

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds naturally produced by plants in response to pathogen attack. As a member of the lubimin family of phytoalexins, it is of significant interest for its potential antifungal properties. The increasing prevalence of drug-resistant fungal infections necessitates the exploration of novel antifungal agents, and natural products like this compound represent a promising reservoir of new therapeutic leads. The lipophilic nature of many sesquiterpenoids suggests that their mechanism of action may involve the disruption of fungal cell membranes, a mode of action that can be effective against a broad spectrum of fungal pathogens.

These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeasts and filamentous fungi.

Data Presentation

Due to the limited publicly available data on the specific antifungal activity of this compound, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how experimental data for this compound could be structured and interpreted. The concentration ranges are based on typical activities observed for other sesquiterpenoid antifungals.

Table 1: Hypothetical Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 16 |

| Candida glabrata | ATCC 90030 | 32 |

| Cryptococcus neoformans | ATCC 90112 | 8 |

| Aspergillus fumigatus | ATCC 204305 | 32 |

| Trichophyton rubrum | ATCC 28188 | 16 |

| Fusarium oxysporum | ATCC 48112 | 64 |

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using the broth microdilution method in a 96-well plate format.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile deionized water

-

96-well flat-bottom microtiter plates

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile saline (0.85%) with 0.05% Tween 80 (for filamentous fungi)

-

Spectrophotometer

-

Hemocytometer or Neubauer chamber

-

Incubator

-

Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

-

Sterile laboratory consumables (pipette tips, reservoirs, etc.)

Methods:

1. Preparation of this compound Stock Solution:

1.1. Dissolve this compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Due to its solubility in organic solvents, DMSO is a suitable vehicle. 1.2. Ensure complete dissolution. The stock solution should be prepared fresh on the day of the experiment.

2. Preparation of Fungal Inoculum:

-

For Yeasts (e.g., Candida albicans, Cryptococcus neoformans): 2.1. Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours. 2.2. Harvest several well-isolated colonies and suspend them in sterile saline. 2.3. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL. 2.4. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

For Filamentous Fungi (e.g., Aspergillus fumigatus): 2.5. Grow the fungal strain on a PDA plate at 35°C for 5-7 days, or until sufficient sporulation is observed. 2.6. Harvest the conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop. 2.7. Transfer the conidial suspension to a sterile tube and allow the larger hyphal fragments to settle for 3-5 minutes. 2.8. Transfer the upper conidial suspension to a new tube and adjust the concentration to 0.4-5 x 10^4 conidia/mL using a hemocytometer.

3. Preparation of the Microtiter Plate:

3.1. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 11. 3.2. Prepare a working solution of this compound by diluting the stock solution in RPMI-1640 to twice the highest desired final concentration (e.g., 128 µg/mL). 3.3. Add 200 µL of this working solution to the wells in column 1. 3.4. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing. This will result in a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL). 3.5. Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum). 3.6. Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. 3.7. Add 100 µL of sterile RPMI-1640 medium to the wells in column 12.

4. Incubation:

4.1. Seal the plates or cover them with a lid to prevent evaporation. 4.2. Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for most filamentous fungi, or until sufficient growth is observed in the growth control wells.

5. Determination of MIC:

5.1. The MIC is determined by visual inspection. It is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well. 5.2. For some drug-organism combinations, a significant reduction in growth (e.g., ≥50% for azoles against yeasts) may be used as the endpoint.

Visualizations

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Caption: Postulated mechanism of action for sesquiterpenoid antifungal agents.

Application Notes and Protocols for Antibacterial Assays Using 15-Dihydroepioxylubimin

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a sesquiterpenoid natural product that holds potential for development as a novel antibacterial agent. This document provides detailed application notes and standardized protocols for evaluating the antibacterial efficacy of this compound. The methodologies described herein are based on established techniques for assessing the antimicrobial activity of natural products.[1] These protocols are intended to serve as a comprehensive guide for researchers in microbiology, natural product chemistry, and drug discovery.

Data Presentation

The quantitative results of antibacterial assays are crucial for determining the potency and spectrum of activity of a test compound. The following tables provide a template for presenting such data. Please note that the data presented here are illustrative examples, as specific experimental values for this compound are not yet publicly available.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 29213 | [Data] |

| Enterococcus faecalis | Positive | 29212 | [Data] |

| Escherichia coli | Negative | 25922 | [Data] |

| Pseudomonas aeruginosa | Negative | 27853 | [Data] |

Data in this table is illustrative. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound